![molecular formula C23H26N2O5 B13394666 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13394666.png)
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-alanine: is a compound commonly used in the field of peptide synthesis. It is a lysosomally cleavable linker, which means it can be broken down within lysosomes, making it particularly useful in the construction of antibody-drug conjugates (ADCs) and bioconjugation .
準備方法
Synthetic Routes and Reaction Conditions:
Coupling with L-alanine: The Fmoc-protected L-valine is then coupled with L-alanine using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods: The industrial production of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-alanine typically involves automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .
化学反応の分析
Types of Reactions:
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DCC and HOBt in DMF are used for coupling reactions.
Major Products:
科学的研究の応用
Chemistry:
- Used as a building block in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins .
Biology:
- Employed in the construction of antibody-drug conjugates (ADCs), which are used for targeted drug delivery in cancer therapy .
Medicine:
- Utilized in the development of therapeutic oligonucleotides that can be cleaved by specific enzymes, allowing for controlled release of drugs .
Industry:
作用機序
類似化合物との比較
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine (Fmoc-Val-OH): Similar in structure but lacks the additional alanine residue.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine (Fmoc-Ala-OH): Similar in structure but lacks the valine residue.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-β-alanine (Fmoc-β-Ala-OH): Used as a linker in peptide synthesis but has a different amino acid composition.
Uniqueness:
特性
分子式 |
C23H26N2O5 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28) |
InChIキー |
KQZMZNLKVKGMJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


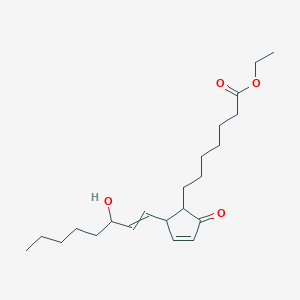
![2-[7-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13394586.png)
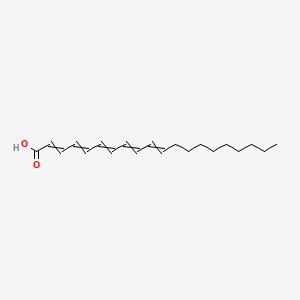
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B13394599.png)
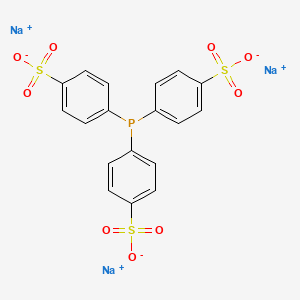
![(2,10,13-Trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B13394603.png)
![8,19-Dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one](/img/structure/B13394614.png)
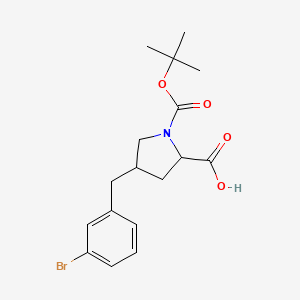
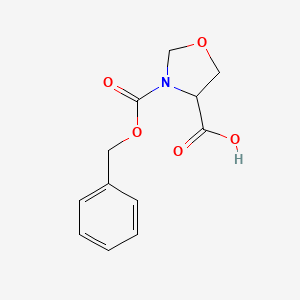
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)
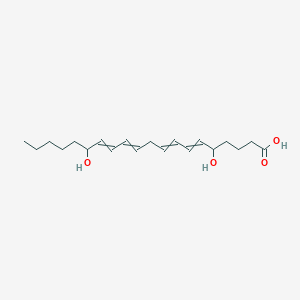
![2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)
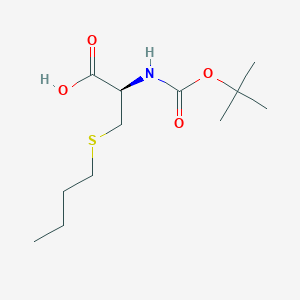
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394684.png)
